3-Bromo-4-cyano-2-formylbenzoic acid
Overview
Description
3-Bromo-4-cyano-2-formylbenzoic acid is a chemical compound belonging to the family of benzoic acids. It is characterized by the presence of bromine, cyano, and formyl functional groups attached to a benzoic acid core. This compound is a white crystalline powder and is commonly used in various fields of research, including medical, environmental, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-cyano-2-formylbenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of a suitable benzoic acid derivative, followed by the introduction of the cyano and formyl groups through specific reactions. For instance, the bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide. The formyl group can be added through a formylation reaction, often using formic acid or formyl chloride under acidic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and scalability. Continuous flow reactors allow for precise control of reaction conditions, such as temperature and concentration, leading to higher yields and improved safety .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-cyano-2-formylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO) for cyano substitution.
Major Products Formed
Oxidation: 3-Bromo-4-cyano-2-carboxybenzoic acid.
Reduction: 3-Bromo-4-aminomethyl-2-formylbenzoic acid.
Substitution: 3-Amino-4-cyano-2-formylbenzoic acid.
Scientific Research Applications
3-Bromo-4-cyano-2-formylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds, including enzyme inhibitors and pharmaceuticals.
Medicine: Explored for its role in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-cyano-2-formylbenzoic acid depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of the cyano and formyl groups allows for interactions with nucleophilic sites on proteins or other biomolecules, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-cyano-4-formylbenzoic acid: Similar structure but with different positioning of the functional groups.
5-Cyano-2-formylbenzoic acid: Lacks the bromine atom, leading to different reactivity and applications.
4-Bromo-3-formylbenzonitrile: Similar but lacks the carboxylic acid group.
Uniqueness
The combination of bromine, cyano, and formyl groups allows for versatile chemical transformations and interactions in various research fields.
Properties
IUPAC Name |
3-bromo-4-cyano-2-formylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrNO3/c10-8-5(3-11)1-2-6(9(13)14)7(8)4-12/h1-2,4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSSKTIXWRYFHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Br)C=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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